
(S)-N-((3-(4-(1,1-dioxidothiomorpholino)-3-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-((3-(4-(1,1-dioxidothiomorpholino)-3-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H20FN3O5S and its molecular weight is 385.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(S)-N-((3-(4-(1,1-dioxidothiomorpholino)-3-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide, also known by its CAS number 165800-03-3, is a compound of significant interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H20FN3O4, with a molecular weight of 337.35 g/mol. The compound features a complex structure that includes a fluorinated phenyl ring and a morpholine moiety, which are critical for its biological activity.
Research indicates that this compound may exert its effects through several biological pathways:
- Inhibition of Cysteine Proteases : The compound has been identified as an inhibitor of cathepsins, which are cysteine proteases involved in various cellular processes including apoptosis and inflammation .
- Histone Deacetylase Inhibition : Preliminary studies suggest that the compound may also act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer and neurodegenerative diseases .
- Antimicrobial Activity : The compound has shown potential antimicrobial properties, which may be attributed to its ability to disrupt bacterial cell wall synthesis or function .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Activity Type | Description | Efficacy |
---|---|---|
Cysteine Protease Inhibition | Inhibits cathepsins involved in apoptosis and inflammation | IC50 values not specified |
Histone Deacetylase Inhibition | Potential HDAC inhibitor with implications in cancer treatment | Specific isozyme inhibition |
Antimicrobial Activity | Exhibits activity against various bacterial strains | Zone of inhibition varies |
Case Studies and Research Findings
- Cysteine Protease Inhibition : A study demonstrated that derivatives similar to this compound showed significant inhibition of cathepsin L activity, suggesting potential applications in treating diseases characterized by excessive protease activity .
- HDAC Inhibition : Research involving docking studies indicated that the compound binds effectively to HDAC enzymes, which could lead to altered gene expression profiles beneficial in cancer therapy .
- Antimicrobial Efficacy : The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics .
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Recent studies have highlighted the anticancer properties of related oxazolidinone derivatives. For instance, compounds with similar structures have shown significant growth inhibition in various cancer cell lines, including glioblastoma and ovarian cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Inhibition of Enzymatic Activity
The compound is being investigated for its potential as an inhibitor of histone deacetylases (HDACs), particularly HDAC6. Inhibitors of HDACs are crucial in cancer therapy as they can alter gene expression and induce cancer cell differentiation and apoptosis .
Anti-inflammatory Properties
Molecular docking studies suggest that the compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
Case Study 1: Anticancer Activity Assessment
In vitro studies demonstrated that derivatives similar to (S)-N-((3-(4-(1,1-dioxidothiomorpholino)-3-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide exhibited significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity. The mechanism was attributed to apoptosis induction through mitochondrial pathways .
Case Study 2: HDAC Inhibition
Research involving related compounds indicated that they effectively inhibited HDAC6 activity in vitro, leading to altered acetylation patterns in histones and non-histone proteins. This resulted in reduced proliferation rates of cancer cells and increased sensitivity to chemotherapeutic agents .
Eigenschaften
IUPAC Name |
N-[[(5S)-3-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3-fluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O5S/c1-11(21)18-9-13-10-20(16(22)25-13)12-2-3-15(14(17)8-12)19-4-6-26(23,24)7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMQTPUEEPRWLS-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCS(=O)(=O)CC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCS(=O)(=O)CC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.